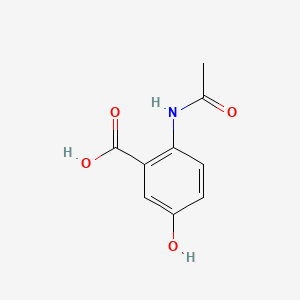

2-(Acetylamino)-5-hydroxybenzoic acid

Description

2-(Acetylamino)-5-hydroxybenzoic acid (IUPAC name: 5-acetamido-2-aminobenzoic acid) is a benzoic acid derivative with an acetylated amino group at position 2 and a hydroxyl group at position 3. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol . This compound is structurally distinct due to the combination of acetyl protection and hydroxyl substitution, which influence its physicochemical properties, solubility, and biological interactions.

Properties

IUPAC Name |

2-acetamido-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-8-3-2-6(12)4-7(8)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKBECZFNWKIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286181 | |

| Record name | 2-(Acetylamino)-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-76-4 | |

| Record name | 2-(Acetylamino)-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylamino)-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Acetylamino)-5-hydroxybenzoic acid, also known as 5-acetamido-2-hydroxybenzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, including analgesic and anti-inflammatory effects, binding affinities with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features an acetylamino group and a hydroxyl group on a benzoic acid backbone, which contributes to its reactivity and biological interactions.

Analgesic Activity

Recent studies have highlighted the analgesic properties of this compound. An in-silico study indicated that derivatives of this compound exhibit improved bioavailability and binding affinity to the cyclooxygenase-2 (COX-2) receptor, which is crucial for pain and inflammation management .

Key Findings:

- Binding Affinity : Molecular docking studies showed significant interaction with COX-2, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

- In Vivo Studies : In vivo tests demonstrated that the compound significantly reduced pain responses in animal models. For instance, doses of 20 mg/kg resulted in a 74% reduction in pain activity compared to control groups .

Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been evaluated using models such as carrageenan-induced paw edema and croton oil-induced dermatitis, where it demonstrated a capacity to reduce edema formation .

Table 1: Summary of Anti-Inflammatory Effects

| Model | Dose (mg/kg) | Effect on Edema Reduction |

|---|---|---|

| Carrageenan-induced edema | 20 | Significant reduction |

| Croton oil-induced dermatitis | 50 | Notable decrease |

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. Computational tools have predicted its ADME (Absorption, Distribution, Metabolism, Excretion) profile to be suitable for oral administration .

Toxicological Assessment : Acute toxicity studies revealed no significant behavioral changes or mortality in test subjects at therapeutic doses, indicating a favorable safety profile .

Case Studies

A notable case study involved the synthesis of various derivatives of this compound. These derivatives were designed to enhance selectivity towards COX-2 while minimizing side effects associated with traditional NSAIDs. The study found that some derivatives exhibited up to 25 times greater potency than their parent compound in analgesic assays .

Scientific Research Applications

Analgesic Properties

Recent studies have demonstrated that 2-(Acetylamino)-5-hydroxybenzoic acid exhibits notable analgesic activity. In-vivo experiments showed that derivatives of this compound significantly reduced pain responses in animal models. For instance, when tested in writhing and hot plate assays, the compound displayed a reduction in pain activity by approximately 74% and 75% at specific doses compared to control groups .

Table 1: Analgesic Activity Comparison

| Compound | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| This compound | 20 | 74 |

| This compound | 50 | 75 |

| Acetaminophen | 20 | 50 |

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. In studies involving carrageenan-induced paw edema and croton oil-induced dermatitis models, it exhibited significant reductions in edema formation, indicating its potential utility in treating inflammatory conditions .

Neuroprotective Potential

Emerging research suggests that derivatives of this compound may possess neuroprotective qualities. These compounds have been shown to inhibit cholinesterase activity, which is beneficial for conditions like Alzheimer's disease . The ability to cross the blood-brain barrier (BBB) enhances their therapeutic potential for central nervous system disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves acylation reactions using anhydrides or acyl chlorides. Modifications to the acetylamino group can lead to derivatives with improved bioavailability and binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial targets for anti-inflammatory drugs .

Table 2: Synthetic Pathways of Derivatives

| Derivative Name | Synthesis Method | Key Properties |

|---|---|---|

| PS1 | Acylation with anhydride | Enhanced COX-2 selectivity |

| PS2 | Acylation with acyl chloride | Increased analgesic potency |

| PS3 | Modified alkyl position | Superior bioavailability |

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various applications:

- Study on Pain Management : A study demonstrated that this compound significantly alleviates pain in murine models, outperforming traditional analgesics like acetaminophen .

- Inflammation Research : In another investigation, the compound was effective in reducing inflammation markers in animal models subjected to inflammatory stimuli, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Neuroprotective Studies : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, supporting their use in neurodegenerative disease therapies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-(Acetylamino)-5-hydroxybenzoic Acid and Analogs

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 50670-83-2 | C₉H₁₀N₂O₃ | 194.19 | Acetylamino (C2), Hydroxyl (C5) | Not reported |

| 2-Amino-5-hydroxybenzoic acid | 394-31-0 | C₇H₇NO₃ | 153.14 | Amino (C2), Hydroxyl (C5) | Not reported |

| 2-Amino-5-methoxybenzoic acid | 6705-03-9 | C₈H₉NO₃ | 167.16 | Amino (C2), Methoxy (C5) | Not reported |

| 5-Acetylanthranilic acid | 53589-27-8 | C₉H₉NO₃ | 179.17 | Acetylamino (C5), Carboxyl (C2) | Not reported |

Key Observations:

Reactivity and Stability

- Acetylation Effects: The acetyl group in this compound protects the amino group from oxidation and enzymatic degradation, enhancing metabolic stability compared to 2-amino-5-hydroxybenzoic acid .

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound enables hydrogen bonding, increasing aqueous solubility (logP ~1.99) compared to the methoxy analog (logP ~2.5) .

- Schiff Base Formation: Unlike 5-amino-2-hydroxybenzoic acid derivatives (e.g., Schiff bases with aldehydes), the acetylated amino group in this compound limits reactivity in condensation reactions .

Q & A

Q. What are the recommended methods for synthesizing 2-(Acetylamino)-5-hydroxybenzoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves the acetylation of 5-hydroxyanthranilic acid (a synonym for 2-amino-5-hydroxybenzoic acid) using acetic anhydride or acetyl chloride under controlled pH conditions . Purification can be achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel as the stationary phase. highlights the utility of solid-phase extraction (SPE) or thin-layer chromatography (TLC) for intermediate purification . Yield optimization requires precise stoichiometric control of reagents and reaction time.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to verify acetyl group integration (δ ~2.1 ppm for CH) and aromatic proton environments.

- IR : Confirm the presence of carbonyl (C=O, ~1680–1720 cm) and hydroxyl (-OH, ~3200–3500 cm) stretches .

- Mass Spectrometry : ESI-MS or HRMS can validate the molecular ion peak (expected m/z: 195.16 for CHNO) .

Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 55.38%, H: 4.67%, N: 7.18%) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water or DMSO/water solvent systems to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with a gradient elution (e.g., hexane/ethyl acetate to methanol) for complex mixtures .

- TLC Monitoring : Use silica plates and UV visualization to track reaction progress and purity (R values depend on solvent system) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pH-dependent stability of this compound?

- Methodological Answer :

- Buffer Preparation : Prepare buffers across a pH range (e.g., 2–12) using phosphate (pH 2–7.5) and borate (pH 8–12) systems.

- Degradation Kinetics : Incubate the compound at 25°C and 37°C, sampling at intervals (0, 24, 48, 72 hrs). Analyze degradation via HPLC (C18 column, UV detection at 254 nm) .

- Byproduct Identification : Use LC-MS to characterize degradation products (e.g., hydrolysis of the acetyl group or hydroxyl oxidation) .

Q. What strategies are effective in resolving contradictions in reported solubility data for this compound?

- Methodological Answer :

- Controlled Solubility Testing : Use USP/Ph.Eur. guidelines with standardized solvents (water, DMSO, ethanol) at 25°C. Pre-saturate solvents and filter undissolved material .

- Analytical Cross-Validation : Compare UV-Vis spectrophotometry (λ ~280 nm) with gravimetric analysis for consistency .

- Statistical Analysis : Apply ANOVA to identify outliers in historical data, considering variables like solvent purity and temperature .

Q. How can the reactivity of this compound be studied under oxidative or reductive conditions?

- Methodological Answer :

- Oxidative Studies : Expose the compound to HO or Fenton’s reagent (Fe/HO) to simulate oxidative stress. Monitor hydroxylation or ring-opening products via GC-MS .

- Reductive Conditions : Use NaBH or catalytic hydrogenation (Pd/C, H) to assess acetyl group stability. Track changes with FTIR (loss of C=O peaks) .

Q. What advanced techniques are suitable for studying the biological interactions of this compound in metabolic pathways?

- Methodological Answer :

- Metabolomic Profiling : Use -labeled compounds and LC-HRMS to trace incorporation into cellular metabolites .

- Enzyme Assays : Test inhibition/activation of relevant enzymes (e.g., hydroxylases or acetyltransferases) via fluorometric or colorimetric kits .

- Molecular Docking : Model interactions with target proteins (e.g., cyclooxygenase) using software like AutoDock Vina to predict binding affinities .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform triplicate runs at 5°C/min to determine precise melting points (±1°C accuracy) .

- Sample Purity : Verify purity via HPLC (>98%) and elemental analysis. Impurities (e.g., residual solvents) can depress melting points .

- Inter-laboratory Comparison : Collaborate with independent labs using identical protocols to validate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.